Sodium 2,4-dinitrobenzenesulfonic acid

Description

Historical Context and Significance in Organic Chemistry

The roots of Sodium 2,4-dinitrobenzenesulfonate's significance can be traced back to the broader family of dinitrobenzene derivatives. Historically, compounds like 1-fluoro-2,4-dinitrobenzene (B121222) (DNFB) have been pivotal in biochemical research. nih.gov DNFB, for instance, was instrumental in the N-terminal amino acid sequencing of proteins, a method developed by Sanger. nih.gov This historical context of using dinitrobenzene compounds for reacting with and identifying key biological molecules laid the groundwork for the exploration of related compounds like Sodium 2,4-dinitrobenzenesulfonate (B1228243) in various chemical and biological applications. The reaction of the free amino groups of proteins with 2,4-dinitrobenzenesulfonic acid has been a subject of study, highlighting its utility in protein chemistry. acs.org

Structural Features and Unique Reactivity Potential for Advanced Applications

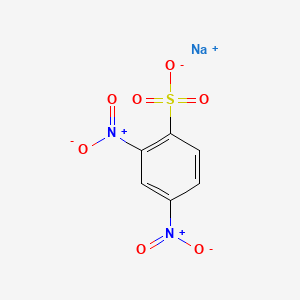

The structure of Sodium 2,4-dinitrobenzenesulfonate is characterized by a benzene (B151609) ring substituted with two nitro groups (NO₂) at the 2 and 4 positions and a sulfonate group (SO₃⁻) at the 1 position, with a sodium ion (Na⁺) as the counterion. ebi.ac.uknih.gov The electron-withdrawing nature of the two nitro groups significantly influences the reactivity of the benzene ring, making the sulfonate group a good leaving group in nucleophilic aromatic substitution reactions.

This inherent reactivity is harnessed in various applications. The 2,4-dinitrobenzenesulfonate moiety can be displaced by nucleophiles, a principle that has been ingeniously applied in the development of fluorescent probes for detecting biologically important molecules. nih.gov

Overview of Research Trajectories Involving the 2,4-Dinitrobenzenesulfonate Moiety

Current research continues to leverage the unique properties of the 2,4-dinitrobenzenesulfonate group. One notable area of application is in the development of fluorescent sensors. For example, researchers have functionalized carbon dots with 2,4-dinitrobenzenesulfonyl chloride. nih.gov In this system, the fluorescence of the carbon dots is initially quenched. However, upon the introduction of biothiols such as cysteine, homocysteine, and glutathione, the 2,4-dinitrobenzenesulfonate group is cleaved by the thiol group. nih.gov This cleavage restores the fluorescence of the carbon dots, providing a "turn-on" signal for the detection of these important biological analytes. nih.gov This method has shown high selectivity and sensitivity, with detection limits in the nanomolar range, and has been successfully applied to imaging biothiols in living cells. nih.gov

Another significant research application is in organic synthesis. Sodium 2,4-dinitrobenzenesulfonate is used in the synthesis of aromatic dimethylene spacer-inserted cyclodextrin (B1172386) derivatives, demonstrating its role as a versatile reagent in constructing complex molecular architectures. fishersci.comthermofisher.com

Structure

3D Structure of Parent

Properties

CAS No. |

885-62-1 |

|---|---|

Molecular Formula |

C6H4N2NaO7S |

Molecular Weight |

271.16 g/mol |

IUPAC Name |

sodium 2,4-dinitrobenzenesulfonate |

InChI |

InChI=1S/C6H4N2O7S.Na/c9-7(10)4-1-2-6(16(13,14)15)5(3-4)8(11)12;/h1-3H,(H,13,14,15); |

InChI Key |

YBUDIIJTXCIQSP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])S(=O)(=O)O.[Na] |

Other CAS No. |

885-62-1 |

Pictograms |

Irritant |

Related CAS |

89-02-1 (Parent) |

Synonyms |

2,4-dinitrobenzenesulfonic acid 2,4-dinitrobenzenesulfonic acid, sodium salt sodium 2,4 dinitrobenzenesulfonate |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Preparation of Sodium 2,4 Dinitrobenzenesulfonate

Established Synthetic Routes to Sodium 2,4-Dinitrobenzenesulfonate (B1228243)

The preparation of Sodium 2,4-dinitrobenzenesulfonate is predominantly achieved through the sulfonation of an activated aromatic ring. The presence of two electron-withdrawing nitro groups on the benzene (B151609) ring is crucial for the success of the primary synthetic route.

Synthesis via Nucleophilic Sulfonation of Dinitrohalogenobenzenes

The most established method for synthesizing Sodium 2,4-dinitrobenzenesulfonate involves the nucleophilic aromatic substitution (SNAr) of a 2,4-dinitrohalogenobenzene, typically 2,4-dinitrochlorobenzene (DNCB). patsnap.com The two nitro groups at the ortho and para positions strongly activate the benzene ring towards nucleophilic attack. doubtnut.comshaalaa.com This electron-withdrawing effect polarizes the carbon-chlorine bond and stabilizes the negatively charged intermediate, known as a Meisenheimer complex, which forms during the reaction, thus facilitating the displacement of the halide. patsnap.com

The reaction is typically carried out by treating 2,4-dinitrochlorobenzene with a sulfite (B76179) salt, such as sodium sulfite (Na₂SO₃) or sodium bisulfite. prepchem.comgoogle.com In a common laboratory preparation, 2,4-dinitrochlorobenzene is dissolved in an alcohol like methanol (B129727) and heated with a concentrated solution of sodium sulfite. prepchem.com The reaction mixture is typically heated for several hours to ensure completion. prepchem.com

This reaction proceeds via an addition-elimination mechanism. The sulfite ion acts as the nucleophile, attacking the carbon atom bonded to the chlorine. The chloride ion is subsequently eliminated, yielding the sodium salt of 2,4-dinitrobenzenesulfonic acid. patsnap.com

Alternative Preparative Strategies for the 2,4-Dinitrobenzenesulfonate Anion

While the sulfonation of DNCB is the most direct route, other strategies exist for preparing the 2,4-dinitrobenzenesulfonate anion. One such method involves a different sequence of sulfonation and nitration steps. This process starts with 4-chloronitrobenzene, which is first sulfonated using 25% oleum. The resulting 4-chloro-3-nitrobenzenesulfonic acid is then nitrated. The sulfonation mixture is cooled and treated with nitric acid. After a prolonged heating period, the product is formed and can be salted out as its sodium salt. chemicalbook.com

Another alternative approach involves the use of 2,4-dinitrobenzenesulfonyl chloride as a precursor. This compound can be synthesized via methods such as a Sandmeyer-type reaction starting from the corresponding aniline. researchgate.net The subsequent hydrolysis of the sulfonyl chloride would yield 2,4-dinitrobenzenesulfonic acid, which can then be neutralized with a sodium base to give the final product.

Table 1: Comparison of Synthetic Routes

| Feature | Nucleophilic Sulfonation of DNCB | Sulfonation and Nitration of 4-Chloronitrobenzene |

| Starting Material | 2,4-Dinitrochlorobenzene | 4-Chloronitrobenzene |

| Key Reagents | Sodium sulfite, Methanol/Water | Oleum, Nitric acid |

| Reaction Type | Nucleophilic Aromatic Substitution | Electrophilic Aromatic Substitution (Sulfonation & Nitration) |

| Key Advantage | Direct, one-pot conversion | Utilizes a different starting material |

Optimization of Reaction Conditions for Preparative Scale Synthesis

For large-scale industrial production, optimization of the reaction conditions is essential for maximizing yield, purity, and economic viability. Several parameters can be adjusted in the synthesis from 2,4-dinitrochlorobenzene and sodium sulfite. google.com

Stoichiometry : Typically, 1 to 2 equivalents of the sulfite salt are used per mole of 2,4-dinitrochlorobenzene to ensure complete conversion. google.com

Temperature : The reaction can be carried out at temperatures ranging from 20 to 100°C, with a preferred range of 50 to 70°C to achieve a reasonable reaction rate without promoting side reactions. google.com

pH Control : The pH of the reaction mixture is maintained between 6 and 8. This is crucial as the nucleophilicity of the sulfite species is pH-dependent. google.com

Solvent System : While the reaction can be performed in an aqueous medium, the low solubility of 2,4-dinitrochlorobenzene can limit the reaction rate. To overcome this, a water-miscible inert co-solvent, such as methanol or ethanol, can be added to dissolve the starting material. google.com The use of methanol as a solvent is a common practice. prepchem.com

Phase-Transfer Catalysis : Alternatively, surfactants or phase-transfer catalysts can be employed in an aqueous suspension to facilitate the reaction between the organic and aqueous phases. google.com

Table 2: Optimized Reaction Parameters for DNCB Sulfonation

| Parameter | Value/Condition | Rationale | Source |

| Sulfite Equivalents | 1.0 - 2.0 | Ensures complete reaction of the starting material. | google.com |

| Temperature | 50 - 70°C | Balances reaction rate and selectivity. | google.com |

| pH | 6 - 8 | Optimizes the nucleophilic character of the sulfite. | google.com |

| Solvent | Aqueous medium with a co-solvent (e.g., methanol) | Improves solubility of the organic reactant. | prepchem.comgoogle.com |

Purification and Isolation Techniques for High-Purity Sodium 2,4-Dinitrobenzenesulfonate

The isolation and purification of Sodium 2,4-dinitrobenzenesulfonate from the reaction mixture are critical for obtaining a product of high purity, often specified as a minimum of 98%. labproinc.com

A common and effective method for isolation is cooling crystallization . As the reaction mixture cools, the solubility of the sodium salt decreases, causing it to crystallize out of the solution. This process often yields the product as glistening, yellow leaflets. prepchem.com

Another technique used for isolation is salting out . This involves adding a highly soluble inorganic salt, such as sodium sulfate, to the aqueous reaction mixture. chemicalbook.com The addition of the salt reduces the solubility of the organic sodium salt, forcing it to precipitate.

For further purification, recrystallization from a suitable solvent or solvent mixture can be employed. This process involves dissolving the crude product in a hot solvent and allowing it to cool slowly, which typically results in the formation of purer crystals as impurities remain in the mother liquor.

The final product is typically a very pale yellow solid. labproinc.com The purity of the final compound is often verified using analytical techniques such as High-Performance Liquid Chromatography (HPLC). labproinc.com

Fundamental Chemical Reactivity and Mechanistic Investigations of 2,4 Dinitrobenzenesulfonate

Nucleophilic Aromatic Substitution (SNAr) Reactions Involving 2,4-Dinitrobenzenesulfonate (B1228243) as a Leaving Group

The 2,4-dinitrobenzenesulfonate anion is an effective leaving group in nucleophilic aromatic substitution (SNAr) reactions. The presence of two strongly electron-withdrawing nitro groups on the benzene (B151609) ring activates the aromatic system towards nucleophilic attack.

The mechanism of SNAr reactions involving substrates with good leaving groups like 2,4-dinitrobenzenesulfonate generally proceeds through a two-step addition-elimination pathway. The initial step involves the attack of a nucleophile on the electron-deficient aromatic ring, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. This complex is a key feature of the SNAr mechanism. The negative charge from the incoming nucleophile is delocalized across the aromatic ring and, significantly, onto the nitro groups. This delocalization stabilizes the intermediate, facilitating its formation. The subsequent step involves the departure of the leaving group, in this case, the 2,4-dinitrobenzenesulfonate anion, to restore the aromaticity of the ring and yield the final substitution product.

The kinetics of nucleophilic displacement reactions where 2,4-dinitrobenzenesulfonate acts as a leaving group are influenced by several factors, including the nature of the nucleophile, the solvent, and the specific substitution pattern on the aromatic ring. For instance, studies on the reactions of 2,4-dinitrophenyl benzenesulfonates with potassium ethoxide have shown that the reaction proceeds through a concerted mechanism. nih.gov The rate of these reactions can be significantly influenced by the presence of metal ions; for example, K+ ion has been shown to catalyze the reaction by increasing the electrophilicity of the reaction center. nih.gov

Activation parameters, such as the enthalpy (ΔH‡) and entropy (ΔS‡) of activation, provide further insight into the reaction mechanism. These parameters, determined from temperature-dependent kinetic studies, support the proposed transition state structures in these displacement reactions. nih.gov

The structure of the nucleophile plays a critical role in determining the reaction rate and, in some cases, the reaction mechanism. For example, in the reactions of 2,4-dinitrobenzenesulfonyl chloride with amines, the nature of the amine (e.g., piperidine (B6355638) vs. propylamine) drastically affects the reaction rate. rsc.orgresearchgate.net Steric effects of the nucleophile can also be a factor, although in some systems, they are not the primary determinant of reaction rates. researchgate.net

Solvent effects are also paramount in SNAr reactions. The polarity of the solvent and its ability to form hydrogen bonds can significantly influence the reaction kinetics. rsc.orgresearchgate.net For instance, the reaction of 2,4-dinitrobenzenesulfonyl chloride with piperidine is favored in polar solvents capable of donating or accepting hydrogen bonds, while the reaction with propylamine (B44156) is favored in solvents that can accept hydrogen bonds. rsc.orgresearchgate.net The choice of solvent can even influence the reaction mechanism, with different pathways being favored in different media. nih.gov Dipolar aprotic solvents are often the solvents of choice for SNAr reactions, but reactions can also proceed in a variety of other solvents with different toxicity profiles. acsgcipr.org

Table 1: Influence of Nucleophile and Solvent on SNAr Reactions

| Reactant | Nucleophile | Solvent Type | Observed Effect on Reaction Rate | Reference |

|---|---|---|---|---|

| 2,4-Dinitrobenzenesulfonyl chloride | Piperidine | Polar (H-bond donor/acceptor) | Favored | rsc.orgresearchgate.net |

| 2,4-Dinitrobenzenesulfonyl chloride | Propylamine | H-bond acceptor | Favored | rsc.orgresearchgate.net |

| 2,4-Dinitrophenyl benzenesulfonates | Potassium ethoxide | Ethanol | Catalyzed by K+ ion | nih.gov |

Reactions with Thiol-Containing Species and Amines

Sodium 2,4-dinitrobenzenesulfonate and related compounds react with thiol-containing species and amines, which are important reactions in both synthetic chemistry and biological contexts. The reaction of 2,4-dinitrobenzenesulfonic acid with free amino groups of proteins has been a subject of study. acs.org

In reactions of 2,4-dinitrophenyl benzenesulfonates with primary amines, the reaction can proceed through competitive pathways involving either S-O or C-O bond fission. nih.gov The dominant pathway is influenced by the basicity of the amine and the electronic nature of substituents on the sulfonyl moiety. nih.gov Highly basic amines or substrates with strong electron-withdrawing groups favor S-O bond fission. nih.gov Conversely, C-O bond fission is more significant with less basic amines or substrates with strong electron-donating groups. nih.gov

Kinetic studies of these reactions with primary amines have revealed nonlinear Brønsted-type plots, suggesting a change in the rate-determining step with varying amine basicity. nih.gov The reactions with thiol-containing species, or biothiols, are also of significant interest. Kinetic studies of the reaction between 1-halogen-2,4-dinitrobenzenes and biothiols have been conducted to elucidate the reaction mechanism, which can be borderline between concerted and stepwise pathways. nih.gov

Reductive Transformations of the 2,4-Dinitrobenzenesulfonate Moiety

The dinitroaromatic structure of 2,4-dinitrobenzenesulfonate allows for reductive transformations of the nitro groups. These reductions can lead to a variety of products, including amino and nitroso derivatives. The specific products formed depend on the reducing agent and the reaction conditions. The biotransformation of related dinitroaromatic compounds, such as 2,4-dinitroanisole (B92663), has been studied, revealing pathways for the reduction of the nitro groups.

Computational and Theoretical Chemistry Studies of 2,4 Dinitrobenzenesulfonate Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental for understanding the intrinsic properties of the 2,4-dinitrobenzenesulfonate (B1228243) anion. These calculations solve approximations of the Schrödinger equation to determine the electronic structure of a molecule, which in turn governs its geometry, stability, and reactivity.

Detailed research findings on the specific 2,4-dinitrobenzenesulfonate anion are not extensively available in published literature; however, the methodologies are well-established. A computational study of the closely related 2,4-dinitrophenol (B41442) (DNP) using DFT methods at the B3LYP/6-311G(df,p) level of theory provides a strong analogue for the types of insights that can be obtained. researchgate.net For the 2,4-dinitrobenzenesulfonate anion, such calculations would typically optimize the molecular geometry and compute a range of electronic and chemical descriptors.

Key parameters derived from these calculations include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity.

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For the 2,4-dinitrobenzenesulfonate anion, the MEP would show negative potential around the sulfonate group's oxygen atoms and the nitro groups, indicating sites susceptible to electrophilic attack, while the aromatic ring would show regions of positive potential, indicating susceptibility to nucleophilic attack.

A study on 4-dimethylaminopyridinium-2,4-dinitrophenolate utilized DFT calculations to analyze FMOs, MEP, and other descriptors to understand its properties. researchgate.net Similar computational approaches for 2,4-dinitrobenzenesulfonate would provide a comprehensive picture of its electronic characteristics and reactivity patterns.

Table 1: Typical Quantum Chemical Parameters Calculated for Aromatic Nitro Compounds This table is illustrative and represents the type of data generated from DFT calculations for a molecule like 2,4-dinitrobenzenesulfonate, based on standard computational chemistry studies.

| Parameter | Typical Calculated Value/Description | Significance |

|---|---|---|

| EHOMO (Highest Occupied Molecular Orbital Energy) | Negative value (e.g., -7 to -9 eV) | Indicates electron-donating ability; higher energy suggests greater reactivity towards electrophiles. |

| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | Negative value (e.g., -3 to -5 eV) | Indicates electron-accepting ability; lower energy suggests greater reactivity towards nucleophiles. |

| HOMO-LUMO Gap (ΔE) | 3 to 5 eV | Indicates chemical stability and reactivity; a smaller gap suggests higher reactivity. |

| Dipole Moment | Value in Debye | Measures the overall polarity of the molecule, influencing solubility and intermolecular interactions. |

| Molecular Electrostatic Potential (MEP) | Color-coded 3D map | Visualizes electron-rich (red/yellow) and electron-poor (blue) regions, predicting sites for nucleophilic and electrophilic attack. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, including conformational changes and non-covalent interactions with surrounding molecules like solvents or ions.

For sodium 2,4-dinitrobenzenesulfonate, MD simulations can elucidate several key aspects:

Conformational Analysis: While the benzene (B151609) ring itself is rigid, the sulfonate group can rotate. MD simulations can explore the preferred orientations (conformations) of the sulfonate group relative to the aromatic ring and how these are influenced by the environment.

Solvation and Hydration: In an aqueous solution, MD simulations can model the arrangement of water molecules around the 2,4-dinitrobenzenesulfonate anion and the sodium cation. This includes the formation of hydration shells around the polar sulfonate and nitro groups, which is critical for understanding the compound's solubility and reactivity in water. Studies on hydrated sulfonated polymers, such as sulfonated poly(ether ether ketone) (S-PEEK), use MD to investigate the structure of water around sulfonate groups and its effect on material properties. researchgate.net

Intermolecular Interactions: In a condensed phase or crystal lattice, MD simulations can reveal the nature and strength of intermolecular forces, such as π-π stacking between aromatic rings and electrostatic interactions between the ions. For instance, MD simulations have been used to study the aggregation of aromatic molecules, showing how they orient in T-shaped and parallel-displaced configurations. nih.gov A study of linear alkylbenzene sulfonates at a water/air interface used MD to relate molecular structure to surface tension and molecular tilt angles. nih.gov Similar simulations for sodium 2,4-dinitrobenzenesulfonate would clarify how the ions pack in a solid state and interact in solution.

The general procedure for an MD simulation involves defining an initial system (e.g., one ion pair in a box of water molecules), minimizing its energy to remove bad contacts, gradually heating the system to the desired temperature, equilibrating it under constant temperature and pressure (NPT ensemble), and finally running a production simulation from which trajectories are saved for analysis. researchgate.net

Theoretical Evaluation of Leaving Group Ability and Reaction Transition States

The 2,4-dinitrobenzenesulfonate anion is the conjugate base of a strong acid, which suggests it is a good leaving group in nucleophilic substitution reactions. Computational chemistry offers a quantitative way to evaluate this property by calculating the energetics of reaction pathways, including the structures and energies of transition states.

The leaving group ability is intrinsically linked to the stability of the anion and the energy barrier for the bond cleavage. In a nucleophilic aromatic substitution (SNAr) reaction, a nucleophile attacks the aromatic ring, forming a high-energy intermediate known as a Meisenheimer complex, before the leaving group departs.

Computational studies on the alkaline hydrolysis of 2,4-dinitroanisole (B92663) (DNAN), a structurally similar compound, provide a clear blueprint for how the leaving group ability of dinitro-substituted aromatics can be evaluated. acs.org Using a combination of DFT and ab initio molecular dynamics (AIMD/MM), researchers calculated the free energy barriers (ΔG‡) for different reaction pathways. acs.orgosti.gov For DNAN, the most favorable pathway involved the attack of a hydroxyl ion to form a Meisenheimer complex, followed by the departure of the methoxy (B1213986) leaving group. acs.org

A similar theoretical evaluation for 2,4-dinitrobenzenesulfonate would involve:

Modeling the Reactants: The 2,4-dinitrobenzenesulfonate moiety attached to a substrate and the incoming nucleophile.

Locating the Transition State (TS): Computationally finding the highest energy point along the reaction coordinate. For an SNAr reaction, this would involve the formation or collapse of the Meisenheimer complex. DFT methods are used to optimize the geometry of the TS. mdpi.com

Calculating the Activation Energy (ΔG‡): The energy difference between the reactants and the transition state determines the reaction rate. A lower activation energy implies a better leaving group and a faster reaction.

Sulfonates, in general, are excellent leaving groups because the negative charge in the resulting anion is delocalized over three oxygen atoms through resonance, making them very weak bases. libretexts.org The two electron-withdrawing nitro groups on the 2,4-dinitrobenzenesulfonate anion further stabilize the negative charge, making it an even better leaving group than simple sulfonates like tosylate. Computational analysis can quantify this stabilization effect and predict reaction rates. mdpi.com

Computational Design and Prediction of Novel Derivatives with Tailored Properties

Computational chemistry is a cornerstone of modern materials and drug design, enabling the in silico creation and evaluation of novel molecules before they are synthesized in the lab. Starting from the basic structure of 2,4-dinitrobenzenesulfonate, new derivatives can be designed to have specific, tailored properties.

The design process typically follows a structured workflow:

Define the Target Property: The first step is to identify the desired characteristic, such as enhanced reactivity, specific binding affinity to a biological target, or improved physical properties like solubility or thermal stability.

Generate a Virtual Library: Based on the parent structure (scaffold) of 2,4-dinitrobenzenesulfonate, a library of virtual derivatives is created by adding or modifying functional groups at various positions on the benzene ring.

In Silico Screening: This library is then screened using computational methods.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical models that correlate chemical structure with a specific property. By building a model from known data, the activity of new, unsynthesized compounds can be predicted. academie-sciences.fr

Molecular Docking: If the target is a biological macromolecule (like an enzyme or receptor), molecular docking is used to predict the binding mode and affinity of each derivative in the target's active site. This is widely used in drug discovery. researchgate.net

ADME Prediction: In drug design, computational tools are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the designed molecules to assess their drug-likeness. mdpi.com

For example, a study focused on designing new benzenesulfonamide (B165840) derivatives as selective COX-2 inhibitors used QSAR and docking to identify key structural features for activity and to propose new potential inhibitors. academie-sciences.fr Another study designed sulfonate ester derivatives as potential α-glucosidase inhibitors, using molecular docking and MD simulations to rationalize their activity. researchgate.net Following these principles, one could design novel derivatives of 2,4-dinitrobenzenesulfonate with tailored properties for applications ranging from synthetic reagents to materials science.

Applications in Advanced Materials Science

Development of Nonlinear Optical (NLO) Materials Incorporating the 2,4-Dinitrobenzenesulfonate (B1228243) Moiety

The quest for novel materials with significant nonlinear optical (NLO) properties is driven by their potential applications in technologies such as optical switching, frequency conversion, and optical data storage. Organic materials have emerged as promising candidates due to their large second-order optical nonlinearities and the flexibility of molecular design. The 2,4-dinitrobenzenesulfonate group is an attractive component in the design of NLO materials due to its inherent electronic asymmetry.

The development of NLO materials based on the 2,4-dinitrobenzenesulfonate moiety necessitates the growth of high-quality single crystals. A common and effective method for growing such organic crystals is the slow evaporation solution growth technique. This technique involves dissolving the synthesized salt in a suitable solvent, such as deionized water, and allowing the solvent to evaporate slowly at a constant temperature, leading to the formation of single crystals.

A closely related compound, sodium 2,4-dinitrophenolate (B1223059) monohydrate, has been successfully synthesized and grown into single crystals using the slow evaporation method from an aqueous solution. nih.gov The characterization of these crystals is crucial to understanding their physical and optical properties. Standard characterization techniques include:

Powder X-ray Diffraction (XRD): This technique is used to confirm the crystalline nature of the grown material. nih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis helps in identifying the functional groups present in the crystal and studying their vibrational properties. nih.gov

UV-Vis-NIR Spectroscopy: This spectroscopic method is employed to analyze the optical transmittance of the crystal and determine its energy gap. nih.gov The existence of an ionic form within the crystal can also be confirmed through this analysis. nih.gov

Thermal Analysis (TGA/DTA): Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are used to study the thermal stability of the crystal. nih.gov For instance, studies on 2-methylanilinium-4-methylbenzenesulfonate, another organic NLO crystal, have shown excellent thermal stability up to 180 °C. researchgate.net

Second Harmonic Generation (SHG) Test: The Kurtz and Perry powder technique is a widely used method to evaluate the second harmonic generation efficiency of new NLO materials. nih.govnih.gov

Research findings on analogous compounds highlight the successful application of these techniques. For example, L-lysine 4-nitrophenolate (B89219) monohydrate (LLPNP) crystals were grown by the solution growth method and characterized extensively to confirm their NLO properties. nih.gov

Table 1: Characterization Techniques for NLO Crystals

| Technique | Purpose |

| Powder X-ray Diffraction (XRD) | Confirms the crystalline structure of the material. nih.gov |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies functional groups and their vibrational modes. nih.gov |

| UV-Vis-NIR Spectroscopy | Determines optical transmittance and the energy gap. nih.gov |

| Thermal Analysis (TGA/DTA) | Evaluates the thermal stability of the crystal. nih.gov |

| Kurtz and Perry Powder Test | Measures the second harmonic generation (SHG) efficiency. nih.gov |

Correlation of Molecular Structure with Nonlinear Optical Response

The nonlinear optical response of a material is intrinsically linked to its molecular structure. In organic NLO materials, the presence of a π-conjugated system with electron donor and acceptor groups is a key requirement for high second-order nonlinearity. The 2,4-dinitrobenzenesulfonate anion possesses strong electron-withdrawing nitro groups (acceptors) attached to the benzene (B151609) ring, which is a π-conjugated system.

In the case of sodium 2,4-dinitrophenolate monohydrate, the interaction between the donor (phenolate oxygen) and the acceptor (nitro groups) through the π-system leads to a significant intramolecular charge transfer, which is a primary source of the NLO response. nih.gov The efficiency of this charge transfer dictates the magnitude of the molecular first hyperpolarizability (β), a microscopic measure of the NLO response. Theoretical calculations, often employing Density Functional Theory (DFT), can be used to determine the first-order hyperpolarizability for the optimized molecular structure. nih.gov

The second harmonic generation (SHG) efficiency is a macroscopic manifestation of the molecular NLO properties. For sodium 2,4-dinitrophenolate monohydrate, the Kurtz and Perry powder test revealed a relative SHG conversion efficiency that was 2.5 times greater than that of urea (B33335), a standard reference material for NLO studies. nih.gov Similarly, 2-methylanilinium-4-methylbenzenesulfonate was found to have an SHG reliability 1.7 times that of potassium dihydrogen phosphate (B84403) (KDP). researchgate.net These findings underscore the potential of organic salts incorporating moieties with strong electron-accepting groups, like the dinitrobenzene core, for NLO applications.

Table 2: NLO Properties of Related Organic Crystals

| Compound | Crystal System | Space Group | SHG Efficiency |

| Sodium 2,4-dinitrophenolate monohydrate | Not specified in abstract | Not specified in abstract | 2.5 times that of urea nih.gov |

| 2-Methylanilinium-4-methylbenzenesulfonate | Monoclinic | P21/n | 1.7 times that of KDP researchgate.net |

| L-Lysine 4-nitrophenolate monohydrate (LLPNP) | Orthorhombic | Not specified in abstract | 4.45 times that of KDP; 1.4 times that of urea nih.gov |

Q & A

Q. What are the primary applications of Sodium 2,4-dinitrobenzenesulfonate in fluorescence-based sensing?

SDNBS is widely used as a fluorescence quencher and reactive recognition group in probes targeting biothiols (e.g., cysteine, glutathione) and superoxide anions (O₂⁻). Its electron-deficient 2,4-dinitrobenzenesulfonate group enables nucleophilic substitution reactions with thiols, releasing fluorescent precursors that exhibit aggregation-induced emission (AIE) or excited-state intramolecular proton transfer (ESIPT) properties. This mechanism allows for long-wavelength emission and large Stokes shifts, critical for minimizing background interference in cellular imaging .

Q. How does SDNBS function in amine derivatization for analytical chemistry?

SDNBS reacts with primary/secondary amines via nucleophilic attack on its sulfonate group, forming stable, colored derivatives detectable by spectrophotometry. This derivatization enhances sensitivity and selectivity in amine quantification, particularly in complex matrices like environmental or biological samples. Methodological optimization includes pH control (e.g., pH 8.4 Tris buffer) and solvent selection (DMSO/water mixtures) to stabilize intermediates .

Q. What safety precautions are essential when handling SDNBS in laboratory settings?

SDNBS is hygroscopic and incompatible with strong oxidizers/bases. Key precautions include:

- Using PPE (gloves, goggles) to avoid skin/eye irritation (H315, H319).

- Storing under inert gas to prevent moisture absorption.

- Employing fume hoods to mitigate respiratory irritation (H335) .

Q. What spectroscopic techniques confirm SDNBS-mediated reaction pathways in probe design?

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical for verifying intermediate formation (e.g., thiol-substituted products). For example, ESIPT/AIE activation in biothiol probes is validated via fluorescence recovery at 450–680 nm and structural confirmation by ¹H/¹³C NMR .

Q. How is SDNBS utilized in synthesizing nonlinear optical (NLO) materials?

SDNBS serves as a counterion in organic NLO crystals (e.g., DSDNS), where its electron-withdrawing properties enhance molecular hyperpolarizability. Single-crystal X-ray diffraction (SXRD) confirms monoclinic structures (space group C2/c), while FT-IR/Raman spectra characterize functional group vibrations critical for NLO performance .

Advanced Research Questions

Q. How can researchers resolve contradictions in fluorescence response data for SDNBS-based thiol probes?

Discrepancies may arise from concentration-dependent dual-response mechanisms. At low thiol concentrations (0–50 μM), fluorescence "turn-on" occurs via SDNBS cleavage. At higher concentrations (>50 μM), competing substitution pathways (e.g., Cl⁻ replacement) alter emission patterns. Methodological solutions include:

Q. What strategies optimize SDNBS-based probes for selective detection in heterogeneous biological systems?

- Selectivity: Pre-screen interferents (e.g., reactive oxygen species, metal ions) using competitive binding assays.

- Sensitivity: Modify SDNBS with hydrophilic/hydrophobic groups (e.g., cyclodextrin derivatives) to enhance cell membrane permeability.

- Validation: Cross-validate with LC-MS or HPLC in cellular lysates to confirm probe specificity .

Q. How do crystal packing interactions influence the optical properties of SDNBS-containing materials?

SXRD studies reveal that SDNBS’s sulfonate and nitro groups engage in hydrogen bonding and π-π stacking, stabilizing crystal lattices and enhancing NLO activity. Computational modeling (e.g., DFT) predicts charge transfer interactions, guiding the design of materials with tailored bandgaps .

Q. What experimental approaches address SDNBS’s moisture sensitivity in synthetic applications?

Q. How can SDNBS’s dual role as a quencher and reactive site be exploited in multi-analyte detection systems?

Design bifunctional probes where SDNBS quenches one fluorophore while reacting with a second analyte (e.g., O₂⁻ or H₂S). For example, coupling SDNBS with BODIPY derivatives enables ratiometric detection via distinct emission channels. Validate using confocal microscopy co-localization studies in live cells .

Methodological Tables

Table 1: Key Spectral Properties of SDNBS-Based Probes

| Probe Target | λem (nm) | Stokes Shift (nm) | Detection Limit | Reference |

|---|---|---|---|---|

| Biothiols | 450–680 | >150 | 0.1 μM | |

| O₂⁻ | 580 | 90 | 5 nM |

Table 2: Crystallographic Data for SDNBS-Containing Crystals

| Crystal | Space Group | Unit Cell Parameters (Å, °) | NLO Coefficient (pm/V) | Reference |

|---|---|---|---|---|

| DSDNS | C2/c | a=21.9, b=7.2, c=25.1 | 12.8 |

Table 3: Safe Handling Protocols for SDNBS

| Hazard | Precautionary Measure | Reference |

|---|---|---|

| Skin Irritation | Wash with soap/water; use nitrile gloves | |

| Moisture Sensitivity | Store under argon; use desiccants |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.